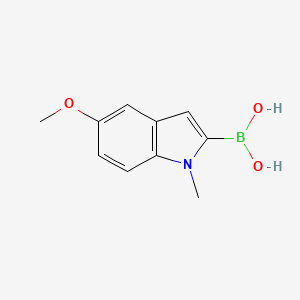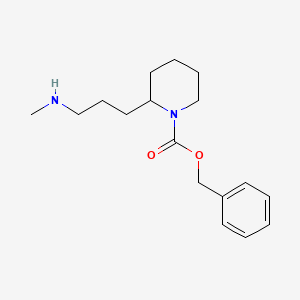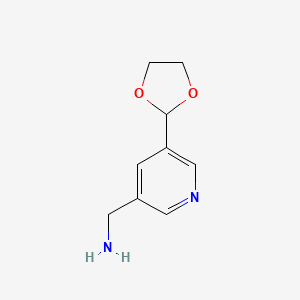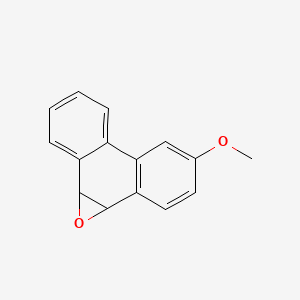
(5-Methoxy-1-methyl-1H-indol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of the corresponding halogenated indole derivative. For example, starting with 5-methoxy-1-methyl-1H-indole, a halogenation reaction can be performed to introduce a halogen atom at the 2-position. This halogenated intermediate can then undergo a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxy and methyl groups on the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can also interact with various biological targets, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-indole-2-boronic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains a boronate ester group instead of a boronic acid group.
Uniqueness
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can influence its reactivity and biological activity. The boronic acid group also provides versatility in synthetic applications, particularly in cross-coupling reactions.
Propiedades
Fórmula molecular |
C10H12BNO3 |
|---|---|
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(5-methoxy-1-methylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6,13-14H,1-2H3 |
Clave InChI |
BANPATLADFCHHJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(N1C)C=CC(=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)


![Methyl 2-acetamidobenzo[b]thiophene-3-carboxylate](/img/structure/B13979428.png)

![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)
![Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate](/img/structure/B13979442.png)
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)


